![molecular formula C10H15NO B14688851 N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 25171-46-4](/img/structure/B14688851.png)
N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N,N-Dimethylbicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 5-Norbornene-2-carboxaldehyde
Uniqueness
N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific amide functional group and dimethyl substitution, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
25171-46-4 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N,N-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C10H15NO/c1-11(2)10(12)9-6-7-3-4-8(9)5-7/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
VHDXYZOZULHRIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
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